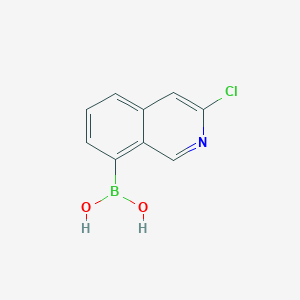

3-Chloroisoquinolin-8-boronic acid

描述

Significance of Isoquinoline (B145761) Scaffolds in Advanced Synthetic Strategies

The isoquinoline framework, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgnih.govamerigoscientific.com Isoquinoline and its derivatives are integral to a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties. rsc.org The structural rigidity and the presence of a nitrogen heteroatom in the isoquinoline core allow for diverse functionalization and the creation of complex molecular architectures. rsc.orgnih.gov This has led to their extensive use as templates in drug discovery and the development of novel materials. amerigoscientific.comnih.gov The ability to introduce various substituents onto the isoquinoline ring system enables fine-tuning of the molecule's steric and electronic properties, making it a highly sought-after component in the design of targeted therapeutic agents and functional materials. nih.govamerigoscientific.com

Role of Organoboron Compounds as Versatile Reagents in Organic Synthesis

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis. numberanalytics.comnumberanalytics.com Their rise to prominence is largely attributed to their stability, low toxicity, and remarkable versatility in a wide range of chemical transformations. fiveable.medergipark.org.tr A key feature of organoboron compounds is the carbon-boron bond, which, while stable, can be readily cleaved under specific reaction conditions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

This reactivity is most notably exploited in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and other conjugated systems. numberanalytics.comdergipark.org.tr The development of this reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. dergipark.org.tr Beyond cross-coupling reactions, organoboron compounds participate in a variety of other important transformations, such as hydroboration, allylation, and Petasis reactions, further highlighting their significance as versatile synthetic intermediates. numberanalytics.comnumberanalytics.com

Contextualizing 3-Chloroisoquinolin-8-boronic Acid within Heteroaryl Boronic Acid Research

Heteroaryl boronic acids, which feature a boronic acid group attached to a heterocyclic aromatic ring, represent a crucial subclass of organoboron reagents. These compounds are instrumental in the synthesis of complex molecules containing heteroaromatic moieties, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The development of methods for the synthesis and application of heteroaryl boronic acids is an active area of research, as these compounds can be challenging to prepare and may exhibit instability under certain reaction conditions. dur.ac.uk

This compound fits squarely within this research landscape. It combines the desirable isoquinoline scaffold with a reactive boronic acid functionality and a strategically placed chlorine atom. The presence of the chlorine atom offers an additional site for synthetic modification, potentially through further cross-coupling reactions, allowing for the sequential and controlled construction of highly functionalized isoquinoline derivatives. The study of such multifunctional building blocks is critical for advancing the efficiency and scope of organic synthesis.

Research Scope and Strategic Importance of this compound

The strategic importance of this compound lies in its potential as a trifunctional building block. The isoquinoline core provides a biologically relevant framework, the boronic acid group serves as a handle for Suzuki-Miyaura coupling, and the chloro substituent offers a secondary reaction site. This combination allows for a modular and convergent approach to the synthesis of complex target molecules.

Research into this compound and related compounds is focused on exploring its reactivity in various cross-coupling reactions, developing efficient synthetic routes to access it and its derivatives, and ultimately, applying these methodologies to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The insights gained from studying the properties and reactivity of this specific compound contribute to the broader understanding of heteroaryl boronic acids and their role in enabling the construction of intricate molecular architectures.

Structure

2D Structure

属性

IUPAC Name |

(3-chloroisoquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-6-2-1-3-8(10(13)14)7(6)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXCAYEDUMSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NC(=CC2=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263560 | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096333-80-9 | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-8-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloroisoquinolin 8 Boronic Acid

Retrosynthetic Analysis of 3-Chloroisoquinolin-8-boronic Acid

A retrosynthetic analysis of this compound reveals several logical disconnections. The most direct approach involves the borylation of a 3-chloro-8-haloisoquinoline precursor. This strategy relies on well-established methods such as halogen-metal exchange followed by quenching with a boron electrophile. Alternatively, a C-H activation/borylation strategy at the C-8 position of 3-chloroisoquinoline (B97870) could be envisioned, offering a more atom-economical route. Another pathway could involve the construction of the isoquinoline (B145761) ring system with the boron functionality already in place on the starting materials.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Precursor Molecule(s) | Key Transformation |

| C-B Bond Formation | 3-Chloro-8-haloisoquinoline | Halogen-Metal Exchange/Borylation |

| C-H Borylation | 3-Chloroisoquinoline | Directed C-H Borylation |

| Ring Construction | Substituted benzene (B151609) and nitrogen-containing fragments with pre-installed boron functionality | Cyclization/Annulation |

Direct Boronylation Approaches for Isoquinoline Systems

Direct borylation methods offer an efficient means to introduce a boronic acid group onto the isoquinoline scaffold, often with high regioselectivity. These approaches can be broadly categorized into transition-metal-catalyzed C-H borylation and directed ortho-metalation.

Transition-Metal-Catalyzed C-H Borylation Strategies

Transition-metal catalysis, particularly with iridium or palladium, has emerged as a powerful tool for the C-H borylation of heterocycles. nih.gov For isoquinoline systems, these methods can be directed by the inherent electronic properties of the ring or by the presence of a directing group. While direct C-H borylation of the parent isoquinoline often favors other positions, the presence of substituents can influence the regioselectivity. For the synthesis of this compound, a catalyst system that selectively activates the C-8 position in the presence of the chloro-substituent would be required. Research in this area is ongoing, with a focus on developing ligands that can fine-tune the catalyst's steric and electronic properties to achieve the desired regioselectivity. organic-chemistry.org

Directed ortho-Metalation (DoM) and Boron-Trapping Routes

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of isoquinolines, the nitrogen atom itself can act as a weak DMG, but more commonly, a strategically placed DMG is installed to ensure high regioselectivity. baranlab.org For the synthesis of this compound, a DMG at the N-2 position or a substituent at C-7 could potentially direct metalation to the C-8 position. The process involves the deprotonation of the ortho C-H bond by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate is then "trapped" by a boron electrophile, such as triisopropyl borate (B1201080), to furnish the desired boronic ester, which can be subsequently hydrolyzed to the boronic acid. nih.gov

Halogen-Metal Exchange Followed by Boron Electrophile Quenching

A robust and widely used method for the synthesis of aryl boronic acids is the halogen-metal exchange reaction. wikipedia.org This approach is particularly suitable for the synthesis of this compound from a 3-chloro-8-bromo- or 3-chloro-8-iodoisoquinoline precursor.

The reaction involves treating the halo-isoquinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This leads to a rapid exchange of the halogen atom (typically bromine or iodine) for a lithium atom, generating a highly reactive isoquinolinyllithium species. This intermediate is then quenched with a boron electrophile, most commonly trialkyl borates like triisopropyl borate or trimethyl borate, to form the corresponding boronate ester. acsgcipr.org Subsequent acidic workup hydrolyzes the ester to yield the final this compound. The choice of halogen is crucial, with the exchange rate following the trend I > Br > Cl. wikipedia.org

Influence of Reaction Conditions and N-Protecting Group Chemistry

The success of the halogen-metal exchange and subsequent borylation is highly dependent on the reaction conditions. Cryogenic temperatures, typically -78 °C, are essential to prevent side reactions and decomposition of the organolithium intermediates. acsgcipr.org The choice of solvent, often an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is also critical for stabilizing the organometallic species.

In some cases, the presence of the isoquinoline nitrogen can complicate the reaction through coordination with the organolithium reagent or by acting as a site for undesired nucleophilic attack. To circumvent these issues, the nitrogen atom can be temporarily protected. While N-oxides have been used, other protecting groups that can be easily introduced and removed under mild conditions are often preferred. The nature of the protecting group can also influence the stability and reactivity of the lithiated intermediate.

Innovative Synthetic Pathways for this compound

Beyond the classical approaches, research continues to explore more innovative and efficient syntheses. One such avenue involves the use of magnesium-based reagents. For instance, the use of a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govresearchgate.net This could offer a more practical and scalable alternative to traditional low-temperature lithiation.

Another emerging area is the development of novel borylating agents and catalytic systems that offer improved functional group tolerance and milder reaction conditions. The use of MIDA (N-methyliminodiacetic acid) boronates, for example, provides a stable form of the boronic acid that is compatible with a wide range of reaction conditions, allowing for more complex multi-step syntheses. nih.gov While not yet specifically reported for this compound, the application of such technologies could pave the way for more streamlined and versatile synthetic routes in the future.

Chemo- and Regioselectivity in the Synthesis of Functionalized Isoquinoline Boronic Acids

The synthesis of functionalized isoquinoline boronic acids, such as this compound, presents significant challenges in controlling both chemoselectivity and regioselectivity. The presence of multiple reactive sites and functional groups on the isoquinoline core necessitates carefully designed synthetic strategies to achieve the desired substitution pattern.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, a key chemoselective challenge involves the introduction of the boronic acid group without affecting the chloro-substituent or other positions on the isoquinoline ring. For instance, during a metal-halogen exchange reaction to introduce the boron moiety, the reactivity of the C-Cl bond must be considered. Palladium-catalyzed cross-coupling reactions, a common method for forming C-B bonds, must be optimized to selectively activate a specific C-X (where X is a halogen) bond if multiple halogens are present. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial to prevent unwanted side reactions, such as the reduction or coupling of the chloro group.

Regioselectivity , the control of the position of the incoming group, is paramount when functionalizing the isoquinoline skeleton. The electronic properties of the isoquinoline ring, with its electron-deficient pyridine (B92270) ring and electron-rich benzene ring, dictate the preferred sites of electrophilic and nucleophilic attack. However, directed metalation strategies are often employed to override the inherent reactivity and install functional groups at specific positions.

A plausible synthetic approach to this compound would likely involve the initial synthesis of a di-substituted isoquinoline precursor, for example, 3-chloro-8-bromo-isoquinoline. The subsequent step would be a selective borylation at the C-8 position. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed borylation reactions would be the key to achieving the desired regioselectivity.

The following table outlines a hypothetical two-step synthesis, highlighting the selectivity considerations:

| Step | Reaction | Reagents and Conditions | Key Selectivity Consideration |

| 1 | Synthesis of 3-chloro-8-bromo-isoquinoline | Starting from a suitable isoquinoline precursor, a chlorination reaction followed by a regioselective bromination. | Regioselectivity: Directing the bromine to the C-8 position. This could be achieved through a directed ortho-metalation strategy on a precursor with a directing group at C-1 or by electrophilic aromatic substitution on a suitably activated or deactivated isoquinoline ring system. |

| 2 | Selective Borylation | 3-chloro-8-bromo-isoquinoline, bis(pinacolato)diboron (B136004) (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc), solvent (e.g., dioxane). | Chemoselectivity & Regioselectivity: The palladium catalyst selectively activates the more reactive C-Br bond over the C-Cl bond for the borylation reaction, thus installing the boronic ester at the C-8 position. organic-chemistry.org Subsequent hydrolysis would yield the boronic acid. |

Research into the synthesis of other functionalized arylboronic acids demonstrates the feasibility of such selective transformations. For instance, the chemoselective borylation of bromoiodoarenes has been successfully achieved, where the iodine atom is selectively replaced due to its higher reactivity in palladium-catalyzed reactions. researchgate.net This principle can be directly applied to the synthesis of this compound from a 3-chloro-8-bromo-isoquinoline precursor.

The control of solution speciation of boronic acids is another advanced strategy to achieve chemoselectivity in subsequent reactions. By manipulating the equilibria between different boronic acid species in solution, it is possible to control which species reacts in a catalytic cycle, enabling formal homologation and iterative cross-coupling reactions. core.ac.ukst-andrews.ac.uk While this is more relevant to the reactions of boronic acids, understanding these principles can inform the design of robust synthetic routes where the newly formed boronic acid needs to be stable under the reaction conditions.

Reactivity and Transformational Chemistry of 3 Chloroisoquinolin 8 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 3-chloroisoquinolin-8-boronic acid is an excellent substrate for several such transformations. The presence of both a boronic acid and an aryl chloride allows for selective and sequential couplings.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. libretexts.org For this compound, the boronic acid moiety at the C8 position is the reactive partner for this transformation. This reaction is compatible with a wide range of functional groups and is frequently used in the synthesis of biaryl and heterobiaryl compounds. libretexts.orgrsc.org

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the boronic acid with an electrophilic partner (R-X) in the presence of a palladium catalyst and a base.

The reactivity of the electrophilic partner (R-X) generally follows the trend: I > Br > OTf > Cl. The coupling can be performed with a variety of partners:

Aryl and Heteroaryl Halides: Coupling with aryl or heteroaryl halides is the most common application of the Suzuki-Miyaura reaction, leading to the formation of biaryl or heterobiaryl structures. rsc.orgresearchgate.net A wide array of substituted aryl and heteroaryl halides can be used, allowing for the introduction of diverse functionalities. nih.gov

Alkyl Halides: While more challenging due to issues like slow transmetalation and β-hydride elimination, C(sp²)–C(sp³) Suzuki-Miyaura couplings with alkyl halides have been developed. nih.gov These reactions often require specific ligands and reaction conditions to achieve good yields. nih.gov

Pseudohalides: Triflates (OTf) are common pseudohalide coupling partners that exhibit reactivity comparable to bromides in many cases.

The following table provides representative examples of Suzuki-Miyaura couplings, illustrating the diversity of applicable electrophilic partners.

| Electrophilic Partner | Catalyst System | Base | Solvent | Product Type |

| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl |

| Heteroaryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Heterobiaryl |

| Alkyl Bromide | Pd(OAc)₂ / AntPhos | TMSOK | THF | Alkyl-Aryl |

| Aryl Triflate | PdCl₂(dppf) | K₂CO₃ | DMF | Biaryl |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of the catalytic system. numberanalytics.com Key parameters that are typically varied include the palladium source, the ligand, the base, and the solvent system. nih.gov

Catalysts: A wide range of palladium catalysts can be employed, from simple salts like Pd(OAc)₂ and PdCl₂ to preformed catalysts like Pd(PPh₃)₄ and more advanced Buchwald precatalysts. nih.gov The choice of catalyst often depends on the reactivity of the coupling partners.

Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.org For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, electron-rich and bulky phosphine (B1218219) ligands like SPhos, XPhos, and CataCXium A are often employed. nih.gov

Bases: A base is required to activate the boronic acid for the transmetalation step. youtube.com Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Organic bases such as triethylamine (B128534) (NEt₃) can also be used. The choice of base can significantly impact the reaction rate and yield.

Solvents: The solvent system must be capable of dissolving the various components of the reaction mixture. Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently used, as water can aid in the dissolution of the inorganic base. numberanalytics.com Anhydrous conditions can also be employed, particularly for sensitive substrates. nih.gov

The table below summarizes common components of catalytic systems for Suzuki-Miyaura reactions.

| Component | Examples | Role in the Reaction |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts | Source of catalytically active Pd(0) |

| Ligand | PPh₃, SPhos, XPhos, CataCXium A | Stabilizes Pd, modulates reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NEt₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water, Dioxane/Water, THF, DMF | Solubilizes reactants and reagents |

The bifunctional nature of this compound makes it an ideal candidate for tandem or one-pot reaction sequences. A particularly elegant approach is the one-pot borylation/Suzuki cross-coupling reaction. organic-chemistry.org In this strategy, an aryl halide is first converted to its corresponding boronic acid or ester in situ, which is then immediately coupled with a second aryl halide in the same reaction vessel. nih.gov

This methodology can be adapted for this compound. For example, the chloro group at the C3 position could be the first coupling partner in a Suzuki-Miyaura reaction, followed by a subsequent coupling at the C8-boronic acid site, or vice versa, depending on the relative reactivity and the chosen conditions. This allows for the efficient construction of complex, unsymmetrical biaryl compounds without the need for isolation of intermediates. organic-chemistry.org

A general representation of a one-pot, two-step Suzuki-Miyaura coupling involving two different aryl halides (Ar¹-X and Ar²-X) is shown below. This highlights a powerful strategy for building molecular complexity efficiently. organic-chemistry.org

| Step | Reaction | Description |

| 1 | Ar¹-X + B₂(pin)₂ → Ar¹-B(pin) | Palladium-catalyzed borylation of the first aryl halide. |

| 2 | Ar¹-B(pin) + Ar²-X → Ar¹-Ar² | In-situ Suzuki-Miyaura coupling with the second aryl halide. |

Other Metal-Catalyzed Coupling Reactions

While palladium is the most common metal for cross-coupling reactions with this compound, other transition metals, particularly copper, can also mediate important transformations.

The Chan-Lam coupling reaction utilizes a copper promoter or catalyst to form carbon-heteroatom bonds, specifically C-O and C-N bonds, from boronic acids. marmacs.orgresearchgate.net In this reaction, the boronic acid at the C8 position of this compound can react with a wide variety of O- and N-nucleophiles, such as phenols, alcohols, amines, and amides. researchgate.net

This reaction is often performed under mild conditions, sometimes even at room temperature and open to the air, making it a valuable and complementary method to palladium-catalyzed couplings. marmacs.org

The general scheme for the Chan-Lam coupling of this compound is as follows, where Nu-H represents an O- or N-nucleophile.

Representative conditions for Chan-Lam couplings are presented in the table below.

| Nucleophile | Copper Source | Base/Additive | Solvent | Product Type |

| Phenol | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Aryl Ether |

| Amine | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Aryl Amine |

| Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Aryl Heterocycle |

| Alcohol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Alkyl Aryl Ether |

The chloro substituent at the C3 position of the isoquinoline (B145761) core can participate in carbonylative cross-coupling reactions. rsc.org These palladium-catalyzed reactions involve the insertion of carbon monoxide (CO) into the carbon-halogen bond, followed by coupling with a nucleophile. This provides a direct route to ketones, amides, and esters.

When this compound is subjected to these conditions, the reaction is expected to occur at the C3-Cl bond. For example, a carbonylative Suzuki coupling would involve the reaction with CO and an organoboron reagent to form a ketone.

The table below outlines different types of carbonylative cross-coupling reactions that the halogenated isoquinoline portion of the molecule could undergo.

| Coupling Type | Nucleophile | Product |

| Carbonylative Suzuki Coupling | Organoboron Reagent | Ketone |

| Carbonylative Heck Coupling | Alkene | α,β-Unsaturated Ketone |

| Carbonylative Sonogashira Coupling | Terminal Alkynes | Ynones |

| Carbonylative Amination | Amine | Amide |

Transformations of the Boronic Acid Moiety

The boronic acid group is a versatile functional group that can undergo a variety of transformations, enhancing the synthetic utility of this compound.

Boronic acids readily react with diols to form cyclic boronate esters. wikipedia.orgsigmaaldrich.com This transformation is often reversible and can be used to protect the boronic acid functionality or to modify its reactivity and solubility. sigmaaldrich.com Pinacol esters, formed with pinacol, are particularly common due to their stability and ease of handling. rsc.org N-methyliminodiacetic acid (MIDA) protected boronate esters are another important class, offering enhanced stability and controlled release of the boronic acid under specific conditions. sigmaaldrich.com

The conversion of boronic acids to potassium trifluoroborate salts (R-BF₃K) is another valuable transformation. orgsyn.org These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation. orgsyn.org The synthesis of trifluoroborates is typically achieved by reacting the boronic acid with potassium hydrogen difluoride (KHF₂). organic-chemistry.orgorganic-chemistry.org This conversion can be advantageous for purification and long-term storage of the organoboron compound. organic-chemistry.org The trifluoroborate salts can then be used directly in cross-coupling reactions, often exhibiting different reactivity profiles compared to the parent boronic acids. researchgate.net

Table 1: Common Transformations of Boronic Acids

| Transformation | Reagent(s) | Product | Key Features |

| Boronate Ester Formation | Diols (e.g., pinacol, ethylene (B1197577) glycol) | Boronate Ester | Protection, modified reactivity, improved stability. wikipedia.orgsigmaaldrich.com |

| Trifluoroborate Salt Formation | KHF₂ | Potassium Trifluoroborate | Enhanced stability, resistance to protodeboronation. orgsyn.orgorganic-chemistry.org |

Boronic acids can serve as precursors to other classes of organoboron compounds, such as borinic acids (R₂BOH) and boranes. The synthesis of borinic acids can be achieved through various methods, including the reaction of boronic acids with organometallic reagents. google.commdpi.com For example, the reaction of a boronic acid with an organolithium or Grignard reagent can lead to the formation of a borinate, which upon hydrolysis yields the borinic acid. google.com A ligand-promoted disproportionation of boronic acids in the presence of a suitable chelating ligand and a base can also produce diarylborinic acid derivatives. nih.gov

The conversion to boranes can be more complex. While direct reduction of a boronic acid to a borane (B79455) (RBH₂) is not a common transformation, boronic acid derivatives can be used in processes that generate borane intermediates. For instance, in certain reactions, boronic esters can be converted to other boron species that participate in subsequent transformations. nih.gov

Functional Group Interconversions at the Chloro-Substituent (C3-position)

The chlorine atom at the C3 position of the isoquinoline ring is a versatile handle for further functionalization through various chemical reactions.

The chloro-substituent on the electron-deficient isoquinoline ring system is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion leads to the substituted product. The rate of SNAr is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comchadsprep.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, allowing for the introduction of a wide range of functional groups at the C3 position.

The C3-chloro position is an ideal site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

In a typical Suzuki-Miyaura coupling, the chloro-substituent would react with a different boronic acid or boronate ester in the presence of a palladium or nickel catalyst and a base to form a biaryl compound. youtube.comnih.gov This allows for the connection of another aryl or heteroaryl group at the C3 position. The boronic acid moiety at the C8 position would generally remain intact under these conditions, provided appropriate reaction parameters are chosen. This selective cross-coupling at the C3 position enables the synthesis of complex, highly functionalized isoquinoline derivatives. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. vanderbilt.edu

Chemo- and Regioselective Derivatization Strategies

The strategic derivatization of this compound hinges on the selective reaction of either the chloro substituent or the boronic acid moiety. This selectivity is typically achieved by carefully choosing reaction conditions, catalysts, and coupling partners, thereby directing the transformation to the desired position.

A notable example of regioselective functionalization involves the Suzuki-Miyaura coupling reaction. In the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives, the chloro group at the 8-position of a related isoquinolinone scaffold, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, is selectively coupled with various pyrimidinyl boronic acids. nih.gov This transformation highlights the ability to form a new carbon-carbon bond at the 8-position while the rest of the molecule, including a functionalized side chain at the 3-position, remains intact. The reaction is carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a ligand like Sphos and a base like potassium carbonate in a mixed solvent system of THF and water. nih.gov

The success of such selective couplings is highly dependent on the reaction parameters. For instance, in the aforementioned synthesis, a range of pyrimidinyl boronic acids, including those with electron-donating and electron-withdrawing groups, were successfully coupled, demonstrating the robustness of the methodology. nih.gov However, sterically hindered boronic acids or those with certain electronic properties, like a cyano group, can exhibit lower reactivity. nih.gov

The following table summarizes the types of selective derivatizations possible with isoquinoline systems, drawing on the principles demonstrated in the synthesis of related compounds.

While the provided research primarily details the selective reaction at the 8-position chloro group of a closely related derivative, the principles of chemo- and regioselectivity are broadly applicable to this compound. The choice of a palladium catalyst and appropriate ligand is crucial for activating the C-Cl bond for Suzuki-Miyaura coupling. Conversely, to selectively react the boronic acid group, one would typically employ conditions that favor this transformation, such as a different palladium catalyst system or a reaction like the Chan-Lam coupling, which specifically targets the boronic acid moiety for C-N or C-O bond formation, while leaving the chloro group untouched.

Further research is needed to fully explore and document the specific conditions required for the selective derivatization of both the chloro and boronic acid functionalities on the parent this compound. However, the existing literature on related structures provides a strong foundation for developing these selective transformation strategies.

Applications in Medicinal Chemistry

Use as a Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The isoquinoline (B145761) scaffold is a common feature in many known kinase inhibitors. nih.gov

This compound can be utilized as a key building block in the synthesis of novel kinase inhibitors. Through Suzuki-Miyaura coupling, the 3-chloroisoquinoline (B97870) moiety can be incorporated into larger molecular frameworks designed to bind to the active site of a specific kinase. The boronic acid group itself can also be a key pharmacophoric feature, as evidenced by the FDA-approved proteasome inhibitor bortezomib, which contains a boronic acid. rsc.org Boronic acids can form reversible covalent bonds with serine residues in the active sites of some enzymes, leading to potent inhibition. rsc.org Therefore, compounds derived from this compound could potentially act as dual-function inhibitors, with the isoquinoline core providing a scaffold for binding and the boronic acid group contributing to the inhibitory activity. Recent research has highlighted the potential of boronic acid-containing quinoline (B57606) derivatives as dual CLK/ROCK kinase inhibitors with anticancer properties. nih.gov

Role in the Development of Novel Heterocyclic Scaffolds

The ability to functionalize this compound at two distinct positions—the boronic acid group and the chloro substituent—allows for the development of novel and complex heterocyclic scaffolds. For instance, the boronic acid can be used in a Suzuki-Miyaura coupling to introduce a large aryl or heteroaryl group, and the chloro substituent can then be displaced by a nucleophile or used in another cross-coupling reaction to add further diversity.

This modular approach enables the systematic exploration of the chemical space around the isoquinoline core, which is a powerful strategy in lead optimization in drug discovery. By systematically varying the substituents at these two positions, chemists can fine-tune the pharmacological properties of the resulting molecules to improve their potency, selectivity, and pharmacokinetic profiles.

Computational and Mechanistic Investigations of 3 Chloroisoquinolin 8 Boronic Acid

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of 3-Chloroisoquinolin-8-boronic acid. While specific DFT studies on this exact molecule are not extensively reported in the literature, valuable insights can be drawn from computational analyses of related isoquinoline (B145761) and quinoline (B57606) derivatives.

DFT calculations on the parent isoquinoline molecule, using the B3LYP functional and 6-311++G(d,p) basis set, have determined its dipole moment to be 2.004 D and its rotational constants to be 3.101, 1.22, and 0.875 GHz. figshare.com The computed energy difference between the highest occupied molecular orbital (HOMO) at -5.581 eV and the lowest unoccupied molecular orbital (LUMO) at 1.801 eV indicates an energy gap of 3.78 eV, which is a key determinant of the molecule's stability and reactivity. figshare.com For this compound, the presence of an electron-withdrawing chlorine atom at the 3-position and a boronic acid group at the 8-position is expected to significantly influence these electronic parameters. The chlorine atom would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, while the boronic acid group can participate in various electronic interactions.

Furthermore, studies on quinolinic-isoquinolinic derivatives have shown that the planarity of the molecule, represented by the dihedral angle between the aromatic rings, is a crucial geometric parameter. nih.gov For instance, neutral 1,2-diazinium-ethenes based on quinoline and isoquinoline moieties are generally more planar than their dicationic counterparts. nih.gov In the case of this compound, the dihedral angle between the isoquinoline ring and the boronic acid group would influence its conformational preferences and, consequently, its reactivity.

Table 1: Calculated Electronic Properties of Isoquinoline

| Property | Value | Method |

| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | -5.581 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.801 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 3.78 eV | B3LYP/6-311++G(d,p) |

Data sourced from a computational study on the parent isoquinoline molecule. figshare.com

Theoretical Analysis of Reaction Mechanisms (e.g., Cross-Coupling Transmetalation Steps)

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. libretexts.org The mechanism of this reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Theoretical analysis, particularly of the transmetalation step, is crucial for understanding the factors that govern the reaction's efficiency and selectivity.

The transmetalation step involves the transfer of the organic group (in this case, the 3-chloroisoquinolin-8-yl moiety) from the boron atom to the palladium center. illinois.edu Computational studies on the transmetalation pathway in Suzuki-Miyaura reactions have revealed the intermediacy of species containing a B-O-Pd linkage. illinois.edu The activation energy of the transmetalation is influenced by steric and electronic factors. For example, computational analysis has shown that less steric crowding and bond formation trans to a less donating substituent can lower the activation energy of transmetalation. illinois.edu

In the context of this compound, the chlorine atom at the 3-position and the nitrogen atom in the isoquinoline ring can influence the electronic properties of the palladium complex during the catalytic cycle. Mechanistic investigations of the Suzuki-Miyaura cross-coupling of other nitrogen-rich heterocycles have highlighted the potential for the nitrogen atom to complex with the palladium center, which can sometimes have an inhibitory effect on the reaction. nih.gov However, the use of appropriate ligands, such as SPhos and XPhos, can overcome this issue and lead to high yields of the coupled product. nih.gov

A proposed mechanism for the Suzuki-Miyaura reaction of a chloroquinoline derivative involves the initial oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated quinoline. researchgate.net A similar pathway can be envisaged for this compound.

Prediction of Reactivity and Selectivity Profiles

Computational models are increasingly used to predict the reactivity and selectivity of organic reactions. nih.gov For this compound, its reactivity profile is largely dictated by the electronic and steric properties of the isoquinoline ring and the boronic acid moiety.

The presence of the electron-withdrawing chlorine atom at the 3-position makes the C-Cl bond susceptible to oxidative addition by a low-valent palladium catalyst, a key step in cross-coupling reactions. The boronic acid group at the 8-position is the reactive site for the transmetalation step. The regioselectivity of reactions involving this compound is therefore well-defined by the positions of these functional groups.

Computational studies on the functionalization of quinones with boronic acids have shown that the reaction proceeds via a nucleophilic radical addition to the quinone, followed by in situ reoxidation. nih.gov This suggests that under appropriate conditions, this compound could potentially participate in radical-mediated reactions. The selectivity in such reactions would be influenced by the stability of the generated radical species and the electronic properties of the reaction partner.

The development of predictive models for the reactivity of a diverse set of boronic acids is an active area of research. nih.gov These models often rely on analyzing the properties of frequently used boronic acids in the synthesis of bioactive molecules to identify key structural and electronic features that govern reactivity. nih.gov

Intermolecular Interactions and Solid-State Characteristics of Boronic Acid Systems

In the solid state, boronic acids can form dimeric structures through hydrogen bonds between the boronic acid hydroxyl groups. Furthermore, in molecules containing a nitrogen atom, such as isoquinoline derivatives, intermolecular N→B dative bonds can form, leading to self-assembly into supramolecular structures. researchgate.net For instance, studies on pyridine (B92270) and isoquinoline boronic acids have shown that they can form tetranuclear macrocycles and one-dimensional polymers through N→B bond formation. researchgate.net

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis and application of 3-chloroisoquinolin-8-boronic acid. Research is now focusing on developing more environmentally benign methods that reduce waste and utilize less hazardous materials.

A significant trend is the use of water as a reaction medium for transformations involving boronic acids. lookchem.comnih.gov Water offers numerous environmental and economic benefits over conventional organic solvents, including low cost, non-flammability, and lack of toxicity. lookchem.com For instance, the Petasis-borono-Mannich multicomponent reaction, a key transformation for boronic acids, has been successfully performed in water. lookchem.com This approach not only aligns with green chemistry principles but can also influence reaction pathways and yields. lookchem.com

Another area of development is the use of palladium nanoparticles on carbon (Pd/C) as a catalyst. This system has been employed for the borylation of aryl halides to produce arylboronates, which can then be used directly in subsequent reactions like the Suzuki-Miyaura coupling in a one-pot, two-step, solvent-free process. researchgate.net Such methods enhance atom economy and reduce the need for purification of intermediates. The stability of boronic acids is a crucial factor in their application. While they are generally more stable than borinic acids, they can exist as oligomeric anhydrides. wiley-vch.de To address this, methods for masking boronic acids, for example, by complexation with diethanolamine (B148213) to form air- and water-stable structures, are being explored to improve their handling and utility in green synthetic protocols. youtube.com

The following table summarizes key green chemistry approaches relevant to the synthesis and reactions of this compound:

| Approach | Description | Key Advantages |

| Aqueous Reaction Media | Utilizing water as a solvent for reactions such as the Petasis-borono-Mannich reaction and Suzuki-Miyaura coupling. lookchem.comnih.gov | Reduced use of volatile organic compounds, lower cost, enhanced safety. lookchem.com |

| One-Pot Syntheses | Performing multiple reaction steps in a single vessel without isolating intermediates, such as in tandem Diels-Alder/cross-coupling reactions. researchgate.net | Increased efficiency, reduced waste and resource consumption. |

| Heterogeneous Catalysis | Employing solid-supported catalysts like palladium on carbon (Pd/C) for borylation and coupling reactions. researchgate.net | Ease of catalyst separation and recycling, potential for continuous flow processes. |

| Boronic Acid Stabilization | Using masking agents like diethanolamine to form stable, crystalline dabornates that can be used directly in reactions. youtube.com | Improved handling, stability, and shelf-life of the boronic acid reagent. |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is a modern synthetic technique that offers significant advantages over traditional batch methods, particularly for reactions involving sensitive or highly reactive intermediates. This technology is being increasingly applied to the synthesis and transformations of boronic acids, including derivatives like this compound.

A key advantage of flow chemistry is the ability to handle organolithium chemistry on a multigram scale with very short reaction times, often less than a second. organic-chemistry.orgnih.gov This "flash chemistry" approach, combined with high throughput, mitigates the risks associated with batch processing, such as poor temperature control and mixing, which can lead to clogging and side reactions. organic-chemistry.org The synthesis of boronic acids via Halogen/Lithium exchange and subsequent quenching with an electrophile can be achieved with high yields and purity in a continuous flow setup using commercially available equipment. organic-chemistry.org

The benefits of flow chemistry extend to various types of reactions:

Improved Reaction Efficiency: Precise control over reaction parameters leads to higher yields and selectivity. noelresearchgroup.com

Handling of Hazardous Chemistry: Enables the safe use of explosive or toxic reagents and intermediates. noelresearchgroup.com

Gas-Liquid Reactions: Facilitates reactions involving gaseous reagents with improved mass transfer. noelresearchgroup.com

Automated Multistep Synthesis: Allows for the integration of multiple reaction steps into a continuous, automated sequence, eliminating the need for manual handling of intermediates. noelresearchgroup.com

The table below outlines the benefits of applying flow chemistry to transformations involving this compound:

| Feature | Description | Impact on this compound Chemistry |

| Rapid Synthesis | Continuous flow setups enable the synthesis of boronic acids in seconds with high throughput (e.g., 60 g/h). organic-chemistry.org | Faster access to the this compound building block. |

| Enhanced Safety | Mitigates risks associated with highly reactive intermediates like organolithiums by maintaining small reaction volumes at any given time. organic-chemistry.orgnih.gov | Safer production and subsequent transformations of the target compound. |

| Scalability | The methodology is suitable for both small-scale medicinal chemistry applications and larger-scale development studies. organic-chemistry.org | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Control | Precise control over temperature, mixing, and residence time leads to optimized yields and purity. organic-chemistry.org | Higher quality and consistency of this compound and its derivatives. |

Development of Novel Catalytic Systems for Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for this compound. Continuous research efforts are directed towards developing more efficient and versatile catalytic systems for this and other transformations.

A significant advancement is the development of catalyst systems that are effective for the cross-coupling of challenging substrates like aryl and heteroaryl chlorides. nih.gov One such system, comprising Pd(OAc)₂, (2-mesitylindenyl)dicyclohexylphosphine, Me(octyl)₃N⁺Cl⁻, and K₃PO₄·3H₂O, has demonstrated high activity in water, even at ultra-low catalyst loadings, resulting in high turnover numbers. nih.gov The ability to use chlorides, which are often more readily available and less expensive than bromides or iodides, is a key advantage.

Another area of focus is the development of ligands that can promote the coupling of substrates with sensitive functional groups. For instance, a catalyst system based on the biarylphosphine ligand L2 (XPhos) has been shown to be effective for the Suzuki-Miyaura coupling of aryl and vinyl tosylates and mesylates with a wide range of boronic acids, including heteroarylboronic acids. nih.gov This system exhibits excellent functional group tolerance, which is crucial when working with complex molecules. nih.gov

The table below details some of the novel catalytic systems applicable to the transformations of this compound:

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphine / Me(octyl)₃N⁺Cl⁻ / K₃PO₄·3H₂O | Aryl and heteroaryl chlorides with boronic acids. nih.gov | High activity in water, tolerates ultra-low catalyst loadings, high turnover numbers. nih.gov |

| Pd(OAc)₂ / L2 (XPhos) / K₃PO₄ | Aryl and vinyl tosylates and mesylates with aryl-, heteroaryl-, and alkylboronic acids. nih.gov | Excellent functional group tolerance, effective for difficult couplings involving heteroarylboronic acids. nih.gov |

Exploiting Dual Reactivity for Cascade and Multicomponent Reactions

The structural features of this compound, namely the chloro-substituted isoquinoline (B145761) core and the boronic acid moiety, offer opportunities for dual reactivity, enabling its participation in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecular architectures from simple starting materials in a single operation. mdpi.com

Multicomponent reactions are convergent processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials, leading to high atom and step economy. mdpi.com Boronic acids are valuable components in several MCRs, including the Petasis, Ugi, and Hantzsch reactions. mdpi.comnih.govrug.nl For instance, boronic acids can serve as the amine, acid, or isocyanide component in Ugi-type reactions, leading to the formation of diverse and complex molecules. rug.nl

Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that are triggered by a single event. The dual reactivity of this compound could be harnessed in such sequences. For example, an initial cross-coupling reaction at the boronic acid position could be followed by a subsequent transformation involving the chloro-substituent on the isoquinoline ring. Recent research has demonstrated the feasibility of integrated Suzuki cross-coupling/reduction cascade reactions. researchgate.net Furthermore, acid-catalyzed cascade reactions of complex molecules can lead to the formation of diverse polycyclic products, with the reaction outcome being dependent on the catalyst and reaction conditions. nih.govresearchgate.net

The potential applications of this compound in these advanced synthetic strategies are summarized below:

| Reaction Type | Role of this compound | Potential Products |

| Multicomponent Reactions (e.g., Ugi, Petasis) | Can act as the boronic acid component, or potentially be modified to serve as other reactive partners. mdpi.comrug.nl | Highly substituted and structurally diverse heterocyclic compounds. |

| Cascade Reactions | The boronic acid and chloro-substituent can serve as sequential reaction sites. | Complex polycyclic and biaryl structures. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation (Theoretical Perspectives)

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are invaluable tools in this endeavor.

Computational studies , particularly Density Functional Theory (DFT), are increasingly used to investigate reaction mechanisms. researchgate.net DFT calculations can provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts and solvents. lookchem.com For example, computational studies have been used to elucidate the mechanism of the Petasis-borono-Mannich reaction, confirming the role of an adjacent hydroxyl group in forming a more nucleophilic boronate 'ate' complex. lookchem.com Such theoretical investigations can support and explain experimental observations. researchgate.net

Spectroscopic techniques also play a vital role. For instance, UV-visible spectroscopy can be used to study the interaction between quinoline (B57606) derivatives and metal ions, which is relevant to understanding catalytic cycles. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for monitoring reactions involving boronic acids. It can be used, for example, to detect the in-situ formation of boronate-ate complexes, which are key intermediates in certain reactions. researchgate.net

The table below highlights the application of these advanced methods to the study of this compound:

| Methodology | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of energy barriers, and study of solvent effects. lookchem.comresearchgate.net | Understanding of reaction pathways, transition state structures, and the influence of reaction conditions. lookchem.com |

| UV-Visible Spectroscopy | Investigation of interactions between the isoquinoline moiety and metal ions in catalytic processes. researchgate.net | Information on complex formation and the electronic environment of the catalyst. |

| ¹¹B NMR Spectroscopy | Monitoring the formation and reaction of boronate intermediates in real-time. researchgate.net | Direct observation of key reactive species and intermediates in the reaction mixture. |

常见问题

Q. What are the recommended methods for synthesizing 3-Chloroisoquinolin-8-boronic acid, and how can purity be optimized?

Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated isoquinoline precursors. Key steps include:

- Precursor selection : Start with 3-chloro-8-halogenated isoquinoline derivatives (e.g., bromo or iodo) to ensure regioselectivity during borylation .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization in ethanol to achieve >97% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR for structural verification .

Q. How should researchers characterize the boronic acid functional group in this compound?

- Spectroscopic methods : Use B NMR to confirm boronic acid presence (δ ~30 ppm for trigonal planar boron) and FTIR for B-O stretching (~1340 cm) .

- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (MW: 207.42 g/mol) and isotopic patterns .

- Titration : Employ pH-dependent fluorescence assays to assess boronic acid-diol binding capacity, a hallmark of its reactivity .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation of the boronic acid group .

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DMSO or THF instead .

- Degradation monitoring : Regularly check for color changes (yellowing indicates oxidation) and confirm stability via TLC or HPLC .

Advanced Research Questions

Q. What challenges arise when using this compound in Suzuki-Miyaura couplings, and how can they be mitigated?

- Steric hindrance : The chloro substituent at position 3 and boronic acid at position 8 create steric constraints. Optimize reaction conditions by:

- Using bulky ligands (e.g., SPhos or XPhos) to enhance catalyst turnover .

- Increasing temperature (80–100°C) and reaction time (24–48 hrs) to overcome slow kinetics .

- Competing side reactions : Protodeboronation may occur under basic conditions. Use mild bases (e.g., KCO) and degassed solvents to minimize this .

Q. How can this compound be applied in diol sensing or separation protocols?

- Fluorescence quenching : Design a sensor by conjugating the compound to a fluorophore (e.g., dansyl). Binding to diols (e.g., saccharides) induces measurable fluorescence changes .

- Chromatography : Immobilize the boronic acid on silica gel for affinity chromatography. Elute diol-containing analytes (e.g., glycoproteins) with buffer solutions at pH >8.5 .

- Competition assays : Use B NMR to quantify binding constants () with competing ligands like catechol .

Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The chloro group at position 3 reduces electron density at the boronic acid site, slowing transmetallation. Compensate by:

- Employing electron-rich palladium catalysts (e.g., Pd(OAc) with P(t-Bu)) .

- Adding silver oxide (AgO) as a halide scavenger to enhance catalyst activity .

- Contradictory data : Some studies report unexpected coupling yields due to solvent-dependent resonance effects. Perform DFT calculations to model charge distribution and guide solvent selection (e.g., toluene vs. DMF) .

Q. What strategies are effective for regioselective functionalization of the isoquinoline core?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate position 1, enabling electrophilic substitution while preserving the boronic acid group .

- Protection/deprotection : Temporarily protect the boronic acid as a pinacol ester to prevent unwanted side reactions during halogenation or nitration .

Q. How should researchers address discrepancies in reported reactivity data for this compound?

- Systematic benchmarking : Replicate reactions under standardized conditions (solvent, temperature, catalyst) and compare yields using ANOVA or t-tests .

- Error analysis : Quantify batch-to-batch variability via ICP-MS (for palladium residues) and Karl Fischer titration (for moisture content) .

- Literature reconciliation : Use Boolean search operators (e.g., "this compound" AND ("Suzuki" OR "cross-coupling")) to identify context-specific variables in published protocols .

Methodological Frameworks

- Experimental design : Apply the PICO framework to define variables (Precursor, Intervention, Comparison, Outcome) and FINER criteria to ensure feasibility and novelty .

- Data interpretation : Use multivariate regression to correlate reaction conditions (e.g., catalyst loading, solvent polarity) with yield outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。